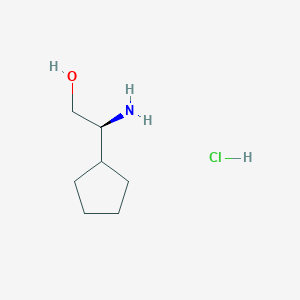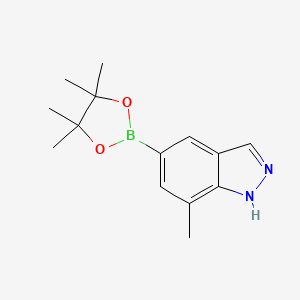
7-Methyl-1H-indazole-5-boronic acid pinacol ester
Vue d'ensemble
Description
The compound of interest, 7-Methyl-1H-indazole-5-boronic acid pinacol ester, is a derivative of boronic acid esters, which are pivotal intermediates in organic synthesis, particularly in Suzuki coupling reactions. These reactions are widely used for forming carbon-carbon bonds in the synthesis of various biologically active compounds and complex molecules. Although the provided papers do not directly discuss 7-Methyl-1H-indazole-5-boronic acid pinacol ester, they provide insights into the synthesis and applications of similar boronic acid pinacol esters, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of boronic acid pinacol esters typically involves the reaction of organoboronic acids with pinacol. In the context of similar compounds, an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been described, which involves the isolation of a lithium hydroxy ate complex that shows high bench stability and can be used directly in Suzuki couplings without additional base . This suggests that a similar approach could potentially be applied to synthesize the 7-Methyl-1H-indazole-5-boronic acid pinacol ester, with adjustments for the indazole moiety.
Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic acid functional group, which is stabilized by the pinacol ester. The structure is crucial for the reactivity of the compound in cross-coupling reactions. The NMR characterization of similar compounds, such as the Pinacol 1-Methyl-1H-pyrazole-5-boronate, provides a basis for understanding the structural aspects of these molecules . The indazole ring system in the compound of interest would contribute to its unique electronic and steric properties, influencing its reactivity and stability.
Chemical Reactions Analysis
Boronic acid pinacol esters are known for their role in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds. The papers describe the use of similar boronic acid esters in palladium-catalyzed cross-coupling reactions, leading to the synthesis of unsymmetrical 1,3-dienes . This indicates that the 7-Methyl-1H-indazole-5-boronic acid pinacol ester could also participate in such reactions, potentially leading to the synthesis of complex indazole-containing molecules.
Physical and Chemical Properties Analysis
While the papers do not provide specific physical and chemical properties of 7-Methyl-1H-indazole-5-boronic acid pinacol ester, they do offer insights into the properties of related compounds. For instance, the stability of the lithium hydroxy ate complex of a similar boronic acid ester suggests that the pinacol ester could confer stability to the boronic acid, which is beneficial for storage and handling . The solubility in organic solvents and reactivity under mild conditions are also important properties that can be inferred for the compound .
Applications De Recherche Scientifique
Suzuki Couplings:
- Boronic acid pinacol esters are extensively employed in Suzuki coupling reactions, a widely used method to connect organic building blocks for complex molecule synthesis (Mullens, 2009). This reaction is pivotal in drug discovery, organic chemistry, and materials science.
Analytical Challenges and Solutions:
- Pinacolboronate esters like 7-Methyl-1H-indazole-5-boronic acid pinacol ester present unique analytical challenges due to their susceptibility to hydrolysis. Techniques to stabilize these compounds for analysis include using non-aqueous, aprotic diluents, and reversed-phase separation with highly basic mobile phases (Zhong et al., 2012).
Polymer Synthesis:
- Boronic esters are used in the synthesis of polymers. For instance, isopropenyl boronic acid pinacol ester (a similar compound) was employed as a comonomer in radical polymerization for the synthesis of copolymers. Post-polymerization transformations are also facilitated by the boron pendant (Makino et al., 2020).
Chromatography and Purity Analysis:
- Fast liquid chromatography methods have been developed to minimize on-column hydrolysis effects, making it possible to analyze the purity of boronic acid pinacol esters and related compounds effectively (Duran et al., 2006).
Photoinduced Borylation:
- A metal- and additive-free photoinduced borylation method has been utilized for converting haloarenes directly to boronic acids and esters. This method is advantageous due to its simplicity and avoidance of toxic metal catalysts (Mfuh et al., 2017).
Carbohydrate Sensing:
- Luminescent Ir(iii)-boronic acid complexes, including those with pinacol ester groups, have been explored as potential sensors for carbohydrates. These complexes can form boronic acid cyclic esters with sugars like glucose and fructose, suggesting their utility in molecular recognition and sensing applications (Hashemzadeh et al., 2020).
Mechanochemistry for Green Synthesis:
- Boronic acid esters, including those derived from pinacol, have been synthesized via mechanochemistry, offering an environmentally benign method for their formation. This process involves simple grinding of boronic acid with diols without solvent, emphasizing sustainable practices in chemical synthesis (Schnürch et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of thieno [3,2-d]pyrimidines as tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mtor inhibitors for the treatment of cancer .
Mode of Action
It’s known that boronic acids and their derivatives, like pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative interacts with a palladium catalyst, undergoing transmetalation, where the boron-carbon bond is transferred to the palladium .
Biochemical Pathways
Given its potential use in the synthesis of kinase inhibitors, it could be inferred that it may affect pathways involving these kinases .
Result of Action
If used in the synthesis of kinase inhibitors, the result of its action could potentially involve the inhibition of kinase activity, affecting cellular signaling pathways .
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-11(7-10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIFLGHMGJARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158931 | |
| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
CAS RN |
2121513-33-3 | |
| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




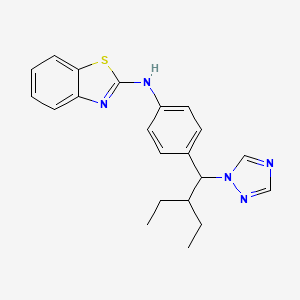

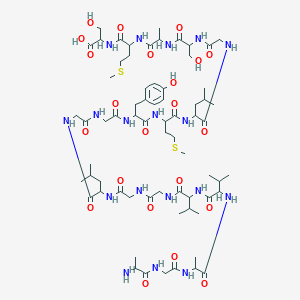
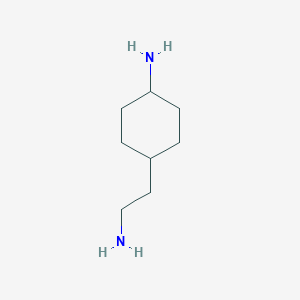
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)
![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
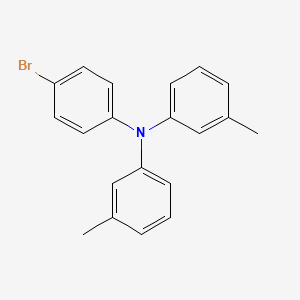
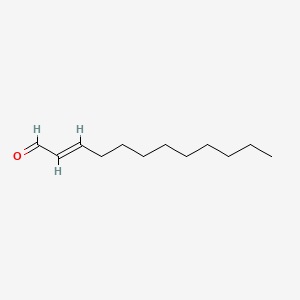


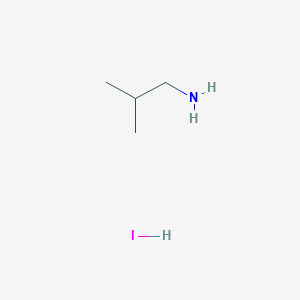
![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B3028429.png)
